2-Cyano-4-fluorobenzene-1-sulfonyl chloride
CAS No.: 1261674-26-3
Cat. No.: VC7634678
Molecular Formula: C7H3ClFNO2S
Molecular Weight: 219.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261674-26-3 |
|---|---|
| Molecular Formula | C7H3ClFNO2S |
| Molecular Weight | 219.61 |
| IUPAC Name | 2-cyano-4-fluorobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-6(9)3-5(7)4-10/h1-3H |
| Standard InChI Key | KXWBPZIFIFCHHG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)C#N)S(=O)(=O)Cl |
Introduction
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₇H₃ClFNO₂S | |
| Molecular Weight | 219.61 g/mol | |
| Predicted Collision Cross-Section (Ų) | 136.6 ([M+H]+), 129.2 ([M-H]-) |
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 2-cyano-4-fluorobenzene-1-sulfonyl chloride are documented in the literature, analogous methods for related sulfonyl chlorides provide insight. A patent (CN113717080A) describes a three-step synthesis for 4-chloro-2-cyanobenzenesulfonyl chloride, which shares mechanistic parallels :
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Nucleophilic Aromatic Substitution:
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Oxidation:
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Chlorination:
Adapting this route for the fluoro derivative would require substituting 2-fluoro-4-chlorobenzonitrile as the starting material. The absence of diazotization steps improves safety and scalability compared to traditional sulfonyl chloride syntheses .
Challenges and Optimizations
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Regioselectivity: Ensuring correct substituent positioning during electrophilic reactions remains challenging due to the directing effects of -CN and -F.
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Purification: The compound’s reactivity necessitates low-temperature workup and inert atmospheres to prevent hydrolysis.
Physicochemical Properties
Stability and Reactivity
As a sulfonyl chloride, the compound is moisture-sensitive, undergoing hydrolysis to the corresponding sulfonic acid in aqueous environments:
This reactivity is exploited in synthesis but demands anhydrous handling conditions.
Predicted Physicochemical Data
Collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest a compact structure with moderate polarity (Table 1) . The [M+H]+ ion exhibits a CCS of 136.6 Ų, consistent with its planar aromatic core and substituent arrangement .
Applications in Organic Synthesis
Sulfonamide Formation
The compound’s primary application lies in synthesizing sulfonamides via reaction with amines:
Sulfonamides are pivotal in drug discovery, serving as enzyme inhibitors and antimicrobial agents.
Functional Group Transformations
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